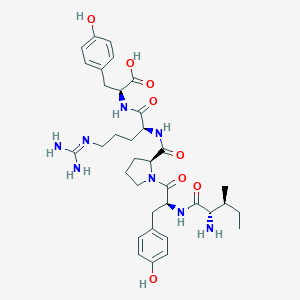

Ile-Tyr-Pro-Arg-Tyr

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ile-Tyr-Pro-Arg-Tyr, also known as this compound, is a useful research compound. Its molecular formula is C35H50N8O8 and its molecular weight is 710.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

Ile-Tyr-Pro-Arg-Tyr exhibits several pharmacological properties, making it a candidate for therapeutic applications.

Antihypertensive Effects

Research indicates that peptides similar to this compound can exhibit antihypertensive effects through mechanisms such as angiotensin-converting enzyme (ACE) inhibition. For instance, peptides derived from dietary proteins like milk and soy have demonstrated significant reductions in blood pressure in hypertensive models. In one study, administration of specific peptides resulted in a decrease in systolic blood pressure by approximately 12 to 17 mmHg over 12 weeks in spontaneously hypertensive rats .

Antioxidant Properties

Peptides including this compound have been studied for their antioxidant capabilities. A variety of oligopeptides derived from food sources have shown potential in scavenging free radicals and reducing oxidative stress, which is crucial for preventing lifestyle-related diseases .

Neuroprotective Effects

The structural similarity of this compound to neuropeptides suggests potential neuroprotective effects. Studies on related peptides have shown they can modulate receptor activity and influence neuronal health, potentially offering therapeutic avenues for neurodegenerative diseases .

Nutritional Applications

The incorporation of bioactive peptides like this compound into functional foods is gaining traction.

Functional Foods Development

Peptides derived from food proteins are being explored as functional ingredients that can enhance health benefits. For example, the administration of peptides with antihypertensive properties can be integrated into dairy products or soy-based foods to promote cardiovascular health .

Dietary Supplements

This compound may also be utilized in dietary supplements aimed at improving overall health and preventing chronic diseases. The growing interest in peptide-based supplements reflects consumer demand for natural health products with scientifically backed benefits .

Molecular Biology Applications

In molecular biology, peptides like this compound play significant roles in research methodologies.

Proteolytic Enzyme Studies

Proteolytic enzymes are crucial for studying peptide interactions and functions. The application of this compound in protease studies helps elucidate the mechanisms of enzyme specificity and activity, providing insights into protein structure-function relationships .

Mass Spectrometry Analysis

This compound can be analyzed using advanced techniques such as mass spectrometry (MS). This method allows researchers to determine the mass-to-charge ratio of peptides, facilitating the identification of bioactive compounds and their physiological effects .

Case Studies

Several case studies illustrate the practical applications of this compound:

特性

CAS番号 |

144525-68-8 |

|---|---|

分子式 |

C35H50N8O8 |

分子量 |

710.8 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C35H50N8O8/c1-3-20(2)29(36)32(48)41-26(18-21-8-12-23(44)13-9-21)33(49)43-17-5-7-28(43)31(47)40-25(6-4-16-39-35(37)38)30(46)42-27(34(50)51)19-22-10-14-24(45)15-11-22/h8-15,20,25-29,44-45H,3-7,16-19,36H2,1-2H3,(H,40,47)(H,41,48)(H,42,46)(H,50,51)(H4,37,38,39)/t20-,25-,26-,27-,28-,29-/m0/s1 |

InChIキー |

MHTGCGBUKAKZJN-KOQQHMENSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |

正規SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |

配列 |

IYPRY |

同義語 |

ILE-TYR-PRO-ARG-TYR |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。